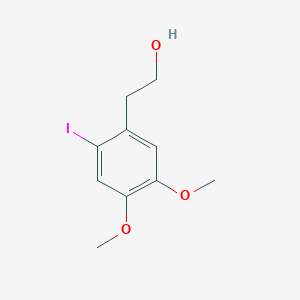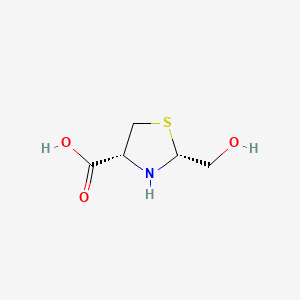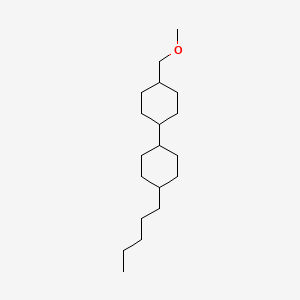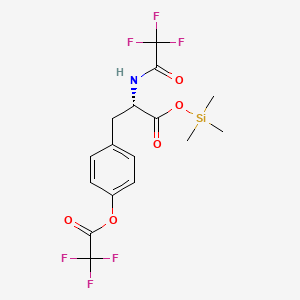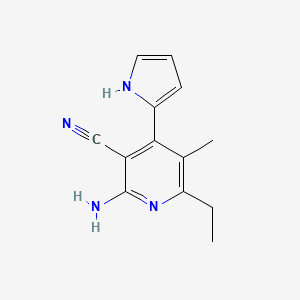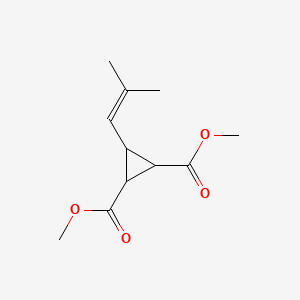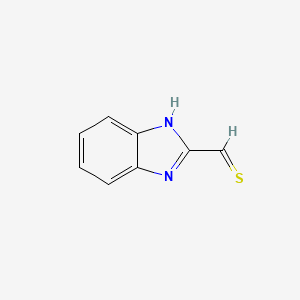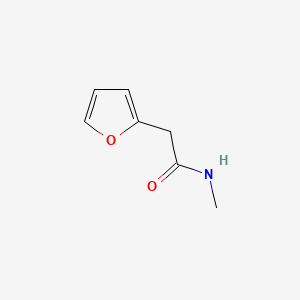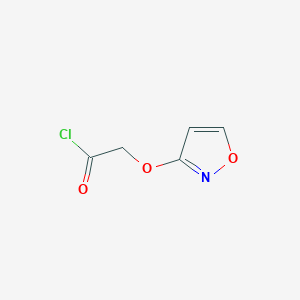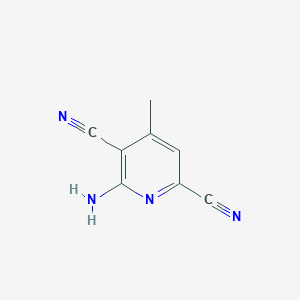
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring The compound is characterized by the presence of a thienyl group, which is a sulfur-containing aromatic ring, and an ethyl group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) typically involves the reaction of piperidine with a thienyl derivative under specific conditions. One common method involves the use of a thienyl sulfone as a starting material. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thienyl sulfone group to a thienyl sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the thienyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl sulfone group can yield sulfoxides or sulfones, while reduction can produce thienyl sulfides or thiols.
科学研究应用
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials, catalysts, and ligands.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of new biochemical assays and probes.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-4-methyl-(9ci): This compound is similar in structure but has a methyl group instead of an ethyl group attached to the piperidine ring.
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-3-ethyl-(9ci): This compound has the ethyl group attached to a different position on the piperidine ring.
Uniqueness
Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the piperidine ring may confer distinct properties compared to other similar compounds, such as differences in binding affinity to molecular targets or variations in chemical stability.
属性
分子式 |
C11H19NO2S-2 |
|---|---|
分子量 |
229.34 g/mol |
IUPAC 名称 |
1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylpiperidine |
InChI |
InChI=1S/C11H21NO2S/c1-2-10-5-3-4-7-12(10)11-6-8-15(13,14)9-11/h6,8,10-11,13-14H,2-5,7,9H2,1H3/p-2 |
InChI 键 |
KZXTXCSCNWHWKL-UHFFFAOYSA-L |
规范 SMILES |
CCC1CCCCN1C2CS(C=C2)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




